molecular formula C27H15F3O6 B5236455 benzene-1,3,5-triyl tris(2-fluorobenzoate)

benzene-1,3,5-triyl tris(2-fluorobenzoate)

Cat. No. B5236455
M. Wt: 492.4 g/mol
InChI Key: YAYGFWISWXVTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,3,5-triyl tris(2-fluorobenzoate) is a chemical compound with the molecular formula C27H15F6O6. It is commonly referred to as BTB or BTB3F and is used in scientific research applications due to its unique properties.

Mechanism of Action

BTB acts as a chelator, binding to metal ions such as zinc, copper, and iron. The binding of BTB to these metal ions results in a change in the fluorescence properties of the compound, allowing for the detection and measurement of metal ion concentration. In photodynamic therapy, BTB is activated by light, which causes the release of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
BTB has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of exposure to BTB are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using BTB in scientific research is its high sensitivity and selectivity for metal ions. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that BTB is only effective in detecting metal ions in aqueous solutions and cannot be used to detect metal ions in non-aqueous environments.

Future Directions

Future research on BTB could focus on developing new methods for synthesizing and purifying the compound, as well as exploring its potential applications in other fields such as materials science and catalysis. Additionally, further studies could be conducted to better understand the long-term effects of exposure to BTB and to develop safer alternatives for use in scientific research.

Synthesis Methods

The synthesis of BTB involves the reaction of 1,3,5-benzenetricarboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid, which is then purified using recrystallization techniques.

Scientific Research Applications

BTB is used in scientific research as a fluorescent probe for detecting and measuring the concentration of metal ions in aqueous solutions. It is also used as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, BTB is used as a building block in the synthesis of other organic compounds.

properties

IUPAC Name

[3,5-bis[(2-fluorobenzoyl)oxy]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O6/c28-22-10-4-1-7-19(22)25(31)34-16-13-17(35-26(32)20-8-2-5-11-23(20)29)15-18(14-16)36-27(33)21-9-3-6-12-24(21)30/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGFWISWXVTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.